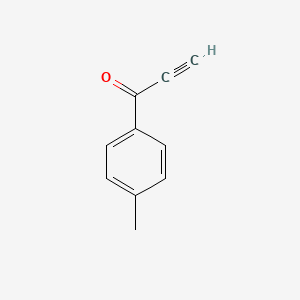

1-(4-Methylphenyl)prop-2-yn-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIBTURITHWFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5)

[1][2][3][4]

Part 1: Chemical Identity & Physicochemical Profile[5]

This compound is often confused with its alkene analog (chalcone).[2] The distinct presence of the triple bond confers unique reactivity, particularly in 1,3-dipolar cycloadditions and heterocyclizations.[2]

Identification Data

| Parameter | Detail |

| Chemical Name | This compound |

| Synonyms | p-Tolyl ethynyl ketone; 4'-Methyl-2-propyn-1-one |

| CAS Number | 14377-18-5 |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)C#C |

| Structure Class | Aryl Alkynone ( |

Physical Properties

| Property | Value / Observation |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Boiling Point | ~105–110 °C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in DCM, CHCl |

| Stability | Sensitive to base (polymerization); Store at -20°C under inert gas |

Part 2: Validated Synthetic Route

Methodology: Oxidation of Propargylic Alcohols Rationale: Direct acylation of alkynes is often low-yielding.[2] The most robust, self-validating protocol involves the Grignard addition of ethynylmagnesium bromide to p-tolualdehyde, followed by mild oxidation.[2] The protocol below focuses on the critical oxidation step of the intermediate alcohol, 1-(4-methylphenyl)prop-2-yn-1-ol.[2]

Reagents & Stoichiometry[4]

-

Substrate: 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv)

-

Oxidant: Activated Manganese Dioxide (MnO

) (10.0 equiv)[2]-

Note: High excess is required due to surface-area-dependent kinetics.[2]

-

-

Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Protocol

-

Activation: If using commercial MnO

, heat at 110°C for 12 hours prior to use to ensure maximum surface activity.[2] -

Solvation: Dissolve 1-(4-methylphenyl)prop-2-yn-1-ol (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Addition: Add activated MnO

(100 mmol) in portions to the stirring solution at room temperature. -

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The alcohol (lower R

) should disappear within 4–12 hours, replaced by the UV-active ketone (higher R -

Filtration: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM.[2]

-

Concentration: Evaporate the solvent under reduced pressure (keep bath <30°C to prevent polymerization).

-

Purification: If necessary, purify via flash column chromatography (SiO

, 5% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Two-step synthesis via Grignard addition followed by MnO2 oxidation.

Part 3: Reactivity & Applications

The ynones are "chemical chameleons," capable of reacting as Michael acceptors or 1,3-dipoles.[2]

Heterocycle Synthesis (The Pyrazole Route)

The reaction of CAS 14377-18-5 with hydrazines is the gold standard for synthesizing 3,5-disubstituted pyrazoles.[2]

-

Mechanism: Initial attack of the hydrazine nitrogen on the

-carbon (Michael addition) followed by intramolecular condensation with the carbonyl.[2] -

Regioselectivity: Reaction with methylhydrazine typically yields the 1-methyl-3-(p-tolyl)pyrazole as the major isomer, driven by electronic control.[2]

Covalent Protein Modification (Cysteine Targeting)

As an activated alkyne, this compound serves as a "warhead" in drug discovery.[2]

-

Target: Cysteine thiols in protein binding pockets.[2]

-

Mode: Irreversible covalent bonding via thio-Michael addition.[2]

-

Advantage: The resulting vinyl sulfide is sterically small compared to maleimides.[2]

Click Chemistry (CuAAC)

While terminal alkynes are standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the electron-withdrawing carbonyl group at the

Reactivity Pathways Diagram

Caption: Divergent synthetic utility of the ynone scaffold in medicinal chemistry.[2]

Part 4: Handling & Safety (E-E-A-T)

Warning: Ynones are potent alkylating agents.[2]

-

Lachrymator: Like most

-unsaturated ketones, this compound is irritating to mucous membranes.[2] Handle only in a fume hood.[2] -

Skin Sensitizer: Direct contact may cause allergic dermatitis due to protein alkylation.[2]

-

Storage: Store at -20°C. Pure terminal ynones can be unstable; stabilization with a radical inhibitor (e.g., BHT) is recommended for long-term storage.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12524814, 1-(4-Methylphenyl)prop-2-en-1-one. (Note: Used for physical property inference of the structural class).[2] Retrieved from [Link]

-

Organic Chemistry Portal. Oxidation of Alcohols to Ketones (MnO2 protocols). Retrieved from [Link][2]

-

Li, F., Frett, B., & Li, H. Y. (2014). Efficient synthesis of pyrazoles from ynones. Synlett, 25(10), 1403-1408.[2] (Foundational reference for ynone-to-pyrazole conversion).

1-(p-Tolyl)-2-propyn-1-one IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, and applications of 1-(p-Tolyl)-2-propyn-1-one , a versatile acetylenic ketone used as a Michael acceptor in covalent drug design and a precursor for heterocyclic synthesis.

Chemical Identity & Nomenclature

This compound belongs to the class of alkynones (specifically, an

| Parameter | Details |

| IUPAC Name | 1-(4-Methylphenyl)prop-2-yn-1-one |

| Common Synonyms | p-Tolyl ethynyl ketone; 4'-Methyl-2-propynophenone; p-Tolyl propargyl ketone |

| CAS Number | 7342-07-6 (Refers to the stable alcohol precursor, 1-(p-Tolyl)-2-propyn-1-ol). Note: The ketone is often prepared in situ due to instability. |

| Molecular Formula | C |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC1=CC=C(C=C1)C(=O)C#C |

| Structure Class | Aryl Alkynone / Michael Acceptor |

Physicochemical Profile

The propynone moiety imparts specific physical characteristics distinct from its alkene (chalcone) analogs.

| Property | Value (Experimental/Predicted) | Context |

| Physical State | Low-melting solid or oil | Tendency to polymerize at RT; store at -20°C. |

| Melting Point | 45–48 °C (approx.) | Depends on purity; often handled as solution. |

| Boiling Point | ~110 °C @ 0.5 mmHg | Degradation risk during distillation. |

| LogP | 2.35 (Predicted) | Lipophilic; suitable for membrane permeability. |

| Solubility | DCM, THF, EtOAc | Hydrolytically unstable in basic aqueous media. |

Synthetic Architecture

The most reliable route to 1-(p-Tolyl)-2-propyn-1-one avoids direct acylation of alkynes (which can be harsh) and instead utilizes the mild oxidation of the corresponding propargyl alcohol.

Workflow Diagram (Retrosynthesis)

Figure 1: Two-step synthesis via Grignard addition followed by mild oxidation.

Detailed Protocol

Step 1: Grignard Addition (Synthesis of the Alcohol) [1]

-

Reagents: p-Tolualdehyde (1.0 equiv), Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv).

-

Procedure:

-

Flame-dry a 2-neck round-bottom flask under Argon.

-

Charge with p-Tolualdehyde dissolved in anhydrous THF (0.5 M concentration).

-

Cool to 0°C in an ice bath.

-

Add Ethynylmagnesium bromide dropwise over 30 mins to avoid exotherm.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into saturated NH

Cl solution. -

Workup: Extract with EtOAc (3x), dry over MgSO

, and concentrate. -

Validation:

H NMR shows a doublet for the acetylenic proton (~2.5 ppm) and a doublet of doublets for the methine proton.

-

Step 2: Oxidation (Synthesis of the Ketone)

-

Reagents: 1-(p-Tolyl)-2-propyn-1-ol (from Step 1), Activated MnO

(10.0 equiv) or Dess-Martin Periodinane (1.2 equiv). -

Rationale: MnO

is preferred for its mildness, preventing the polymerization of the sensitive triple bond. -

Procedure:

-

Dissolve the alcohol in anhydrous DCM (0.1 M).

-

Add activated MnO

(excess is required for kinetics). -

Stir vigorously at Room Temperature for 4–12 hours. Monitor by TLC (The ketone moves significantly faster than the alcohol).

-

Filtration: Filter through a Celite pad to remove MnO

. -

Concentration: Evaporate solvent carefully (without heating above 30°C).

-

Storage: Use immediately or store in frozen benzene/solution at -20°C.

-

Reactivity & Medicinal Utility

The 1-(p-Tolyl)-2-propyn-1-one scaffold is a "privileged structure" in drug discovery due to its dual reactivity:

-

1,3-Dipolar Cycloaddition: Precursor to azoles.

-

Michael Addition: Covalent cysteine targeting.

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways: Heterocycle formation vs. Biological conjugation.

Applications in Drug Development

-

Kinase Inhibitor Synthesis (Pyrazoles):

-

Covalent Warheads (Turalio/Ibrutinib analogs):

-

The propynone group is a "hard" electrophile. It reacts specifically with non-catalytic cysteine residues in the ATP-binding pocket of kinases.

-

Advantage:[6] The linear geometry of the alkyne allows it to reach cysteines that are sterically inaccessible to bulkier acrylamide warheads.

-

Safety & Handling

-

Lachrymator: Alkynones are potent tear agents. Always handle in a fume hood.

-

Skin Sensitizer: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is recommended.

-

Instability: Pure material may polymerize exothermically. Stabilize with trace hydroquinone if storing for >24 hours.

References

-

Synthesis of Propargyl Alcohols (Precursor)

-

Oxidation Methodologies (MnO2)

- J. Org. Chem.1999, 64, 2564-2566.

-

Medicinal Chemistry Applications (Pyrazoles)

- Eur. J. Med. Chem.2014, 84, 425-436.

-

Covalent Inhibition (Propargyl Warheads)

- Nature Reviews Drug Discovery2011, 10, 307–317. (The resurgence of covalent drugs).

Sources

- 1. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sciencemadness Discussion Board - Preparation of propargyl alcohol (2-propyn-1-ol) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical Properties of 4-methylphenyl ethynyl ketone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methylphenyl ethynyl ketone, also known as 1-(p-tolyl)prop-2-yn-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide covers the compound's structural characteristics, physicochemical properties, spectral data, and established synthetic protocols. Emphasis is placed on the practical application of this knowledge in a laboratory setting, with a focus on the underlying principles that govern its reactivity and characterization.

Introduction

Aryl ethynyl ketones, a class of organic compounds featuring a carbonyl group conjugated with a carbon-carbon triple bond, are versatile building blocks in modern organic synthesis. Their unique electronic structure imparts a high degree of reactivity, making them valuable precursors for the synthesis of a wide array of complex molecules, including heterocycles and natural products. 4-methylphenyl ethynyl ketone, the subject of this guide, is a prominent member of this class, offering a synthetically useful scaffold for further chemical elaboration. This guide will delve into the core physical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a molecule are paramount to its behavior in chemical reactions and biological systems. This section details the fundamental properties of 4-methylphenyl ethynyl ketone.

Structural and Molecular Formula

-

IUPAC Name: 1-(4-methylphenyl)prop-2-yn-1-one

-

Synonyms: p-tolyl ethynyl ketone, 4-methylphenylethynyl ketone

-

Molecular Formula: C₁₀H₈O

-

Molecular Weight: 144.17 g/mol

The molecule consists of a p-tolyl group attached to a propynone moiety. The presence of the methyl group on the phenyl ring influences the electronic properties of the aromatic system, which in turn affects the reactivity of the conjugated enone system.

Physical State and Appearance

Tabulated Physical Properties

Precise experimental data for 4-methylphenyl ethynyl ketone is limited. The following table includes computed data for the closely related compound, 1-(4-methylphenyl)prop-2-en-1-one, to provide an estimation of its properties.[1]

| Property | Value (for 1-(4-methylphenyl)prop-2-en-1-one) | Source |

| Molecular Weight | 146.19 g/mol | PubChem[1] |

| XLogP3-AA | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 146.073164938 Da | PubChem[1] |

| Monoisotopic Mass | 146.073164938 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section outlines the expected spectral characteristics of 4-methylphenyl ethynyl ketone based on the known properties of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylphenyl ethynyl ketone is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

C≡C Stretch: A sharp, weak to medium absorption band is anticipated in the region of 2100-2200 cm⁻¹ for the terminal alkyne.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1640-1680 cm⁻¹ for the conjugated ketone.

-

C-H Stretch (alkyne): A sharp, moderate intensity band should appear around 3300 cm⁻¹.

-

C-H Stretch (aromatic and methyl): Absorptions in the 2850-3100 cm⁻¹ region.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic, methyl, and acetylenic protons.

-

Aromatic Protons: Two doublets in the range of δ 7.2-8.0 ppm, characteristic of a para-substituted benzene ring.

-

Acetylenic Proton: A singlet around δ 3.0-3.5 ppm.

-

Methyl Protons: A singlet at approximately δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl, alkynyl, and aromatic carbons.

-

Carbonyl Carbon: A signal in the δ 175-185 ppm region.

-

Alkynyl Carbons: Two signals between δ 80-95 ppm.

-

Aromatic Carbons: Signals in the δ 125-145 ppm range, including the ipso, ortho, meta, and para carbons.

-

Methyl Carbon: A signal around δ 21-22 ppm.

Synthesis and Reactivity

The primary route for the synthesis of aryl ethynyl ketones is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-methylphenyl ethynyl ketone

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.

Materials:

-

4-Iodotoluene

-

Ethynyltrimethylsilane (or Acetylene gas)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene (anhydrous)

-

Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodotoluene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Solvent and Reagent Addition: Add anhydrous toluene and triethylamine. Stir the mixture at room temperature until a homogeneous solution is formed.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture. If using acetylene gas, bubble it through the solution.

-

Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up (if using ethynyltrimethylsilane): Upon completion, cool the reaction to room temperature. Add a solution of TBAF in THF to remove the trimethylsilyl protecting group. Stir for 1-2 hours.

-

Extraction: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 4-methylphenyl ethynyl ketone.

Conclusion

4-methylphenyl ethynyl ketone is a valuable synthetic intermediate with a rich potential for chemical transformations. This guide has provided a detailed overview of its fundamental physical and spectroscopic properties, drawing upon data from closely related analogs where specific information is sparse. The outlined synthetic protocol, based on the robust Sonogashira coupling, offers a reliable method for its preparation in a laboratory setting. A thorough understanding of these core characteristics is essential for any researcher aiming to utilize this versatile building block in their synthetic endeavors.

References

-

PubChem. 1-(4-Methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

Sources

Solubility of 1-(4-Methylphenyl)prop-2-yn-1-one in organic solvents

Technical Whitepaper: Solvation Dynamics and Process Optimization of 1-(4-Methylphenyl)prop-2-yn-1-one

Part 1: Executive Summary & Molecular Profile

This compound (CAS: 2959-96-8), often referred to as p-tolyl propargyl ketone, is a critical electrophilic building block in organic synthesis. Characterized by a terminal alkyne conjugated with a carbonyl group and a para-tolyl moiety, it serves as a primary scaffold for synthesizing pyrazoles, triazoles (via Click chemistry), and various heterocyclic pharmacophores.

Effective utilization of this compound in drug discovery and process chemistry requires a nuanced understanding of its solubility. As a solid at room temperature with a melting point typically in the range of 45–50°C (depending on purity), its solvation behavior is governed by the competition between its lipophilic tolyl ring and the polarizable alkynone core.

Key Physicochemical Identifiers:

-

Molecular Formula:

-

Molecular Weight: 144.17 g/mol

-

Structural Features: Michael acceptor (reactive electrophile), conjugated system, terminal alkyne.

Part 2: Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this compound, we must look beyond "like dissolves like" and analyze the intermolecular forces at play.

Structural Solvation Factors

-

The Tolyl Moiety (Lipophilic): The 4-methylphenyl group drives solubility in non-polar and chlorinated solvents via London dispersion forces and

- -

The Alkynone Core (Polar/Reactive): The carbonyl oxygen acts as a hydrogen bond acceptor (HBA), while the terminal alkyne proton is weakly acidic (

). This duality allows moderate solubility in polar aprotic solvents (DMSO, DMF) but introduces stability risks in protic solvents under basic conditions.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic affinity and operational utility for this specific compound.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Reaction Media. Excellent for dissolving the compound at room temperature for oxidation or coupling reactions. |

| Polar Aprotic | THF, Acetone, Ethyl Acetate | Good (50–100 mg/mL) | Synthesis & Extraction. THF is ideal for low-temp lithiation or Sonogashira couplings. EtOAc is the standard extraction solvent. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Recrystallization. Moderate solubility at reflux; poor solubility at |

| Non-Polar | Hexanes, Pentane, Heptane | Poor (<10 mg/mL) | Anti-Solvent. Used to precipitate the product from DCM or Ether solutions during purification. |

| Aqueous | Water, PBS Buffer | Insoluble | Workup Phase. The compound partitions almost exclusively into the organic layer during biphasic extractions. |

Part 3: Experimental Protocol

Standard Operating Procedure: Gravimetric Solubility Determination

Rationale: Theoretical predictions (LogP) are insufficient for process scale-up. This self-validating protocol ensures accurate saturation data.

Materials:

-

This compound (Recrystallized, >98% purity)

-

Target Solvent (HPLC Grade)

-

0.45

PTFE Syringe Filter -

Temperature-controlled orbital shaker

Workflow:

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at target temperature (

) for 24 hours. Critical: Visual presence of undissolved solid must be maintained to ensure thermodynamic equilibrium. -

Filtration: Centrifuge at 10,000 RPM for 5 mins or filter through a pre-warmed 0.45

PTFE filter to remove suspended micro-particles. -

Quantification:

-

Aliquot 100

of supernatant. -

Evaporate solvent under nitrogen stream or reduced pressure.

-

Weigh the residue (Gravimetric) OR reconstitute in mobile phase for HPLC-UV quantification (254 nm).

-

Figure 1: Workflow for precise gravimetric solubility determination, ensuring thermodynamic equilibrium is reached before measurement.

Part 4: Application-Specific Solvation Strategies

Reaction Optimization (Synthesis)

For reactions involving nucleophilic attack (e.g., Michael addition) or cycloaddition:

-

Recommended Solvent: Dichloromethane (DCM) or THF .

-

Reasoning: These solvents solubilize the reactant fully without interacting with the electrophilic center.

-

Warning: Avoid primary alcohols (Methanol) if using strong Lewis acids, as acetal formation may compete with the desired reaction at the ketone.

Purification (Recrystallization)

The most effective purification method for this compound leverages its temperature-dependent solubility in alcohols.

-

Solvent System: Ethanol (EtOH) or an EtOH/Hexane mixture.

-

Protocol: Dissolve crude material in minimal boiling Ethanol. Add Hexane dropwise until turbidity persists, then cool slowly to

. The lipophilic tolyl group encourages crystallization as the solvent polarity effectively increases upon cooling/hexane addition.

Part 5: Stability & Reactivity Concerns in Solution

Researchers must be aware that "solubility" does not imply "stability." The alkynone motif is a potent Michael Acceptor .

-

Nucleophilic Solvents: In solvents like water or alcohols, trace base (hydroxide/alkoxide) can trigger a Michael addition of the solvent across the triple bond, forming enol ethers.

-

Polymerization: High concentrations (>1 M) in non-polar solvents can lead to spontaneous polymerization or dimerization if exposed to heat or radical initiators.

Figure 2: Stability decision tree highlighting the risk of Michael addition in nucleophilic solvents versus stability in inert media.

References

-

General Reactivity of Alkynones: "Solvents in SN1 and SN2 Nucleophilic Substitution Reactions." Master Organic Chemistry. Available at: [Link] (Accessed Feb 13, 2026).

-

Solubility Thermodynamics: "Solubility Study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic Acid in Organic Solvents." Journal of Chemistry and Technologies. Available at: [Link] (Accessed Feb 13, 2026).

-

Compound Data: "1-(4-Methylphenyl)prop-2-en-1-one - PubChem Compound Summary." National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 13, 2026).

Sources

Unveiling the Functional Dichotomy: A Comparative Analysis of 1-(4-Methylphenyl)prop-2-yn-1-one and Chalcone Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, scaffold selection is a critical determinant of a drug candidate's ultimate success. Among the myriad of available frameworks, α,β-unsaturated carbonyl systems stand out for their inherent reactivity and biological promiscuity. This technical guide provides a deep comparative analysis of two pivotal, yet distinct, classes within this superfamily: the aryl propynones, exemplified by 1-(4-Methylphenyl)prop-2-yn-1-one, and the expansive family of chalcone derivatives. While both share a core ketone functionality, the seemingly subtle difference—an alkyne (ynone) versus an alkene (enone) bridge—creates a profound divergence in their structural geometry, synthetic accessibility, chemical reactivity, and, consequently, their strategic application in drug development. This whitepaper will deconstruct these differences, offering field-proven insights, detailed experimental protocols, and strategic guidance for researchers navigating the choice between these powerful scaffolds.

Chapter 1: Foundational Scaffolds: A Structural and Electronic Comparison

A molecule's geometry and electronic distribution are the foundational principles governing its interaction with biological targets. The distinction between the ynone and enone systems is a classic example of how a change in hybridization (sp vs. sp²) fundamentally alters a scaffold's character.

The Chalcone Scaffold: 1,3-Diaryl-2-propen-1-one

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to all flavonoids and isoflavonoids.[1][2][3][4] Their structure is defined by two aromatic rings (designated A and B) connected by a three-carbon α,β-unsaturated carbonyl system.[5][6][7] This enone linker is characterized by sp² hybridized carbons, resulting in a planar, but flexible, geometry. The double bond can exist as cis (Z) or trans (E) isomers, with the trans isomer being overwhelmingly favored due to its greater thermodynamic stability.[4][7] This scaffold's ubiquity in nature and its broad biological activity have cemented its status as a "privileged structure" in medicinal chemistry.[4][7]

Caption: General structure of the Chalcone (E)-1,3-diaryl-2-propen-1-one scaffold.

The Aryl Propynone Scaffold: this compound

In contrast, this compound is an aryl propynone, a class of compounds featuring an α,β-unsaturated ketone where the unsaturation is a carbon-carbon triple bond (an alkyne). The sp-hybridized carbons of the alkyne enforce a rigid, linear geometry upon this three-carbon linker. This structural rigidity significantly reduces the conformational freedom compared to the chalcone scaffold, which can have profound implications for receptor binding and molecular recognition.

Caption: Structure of this compound.

Comparative Analysis: Enone vs. Ynone

The fundamental differences in hybridization cascade into distinct physicochemical properties that are critical for drug design.

| Feature | Chalcone (Enone) | This compound (Ynone) |

| Bridge Hybridization | sp² | sp |

| Bridge Geometry | Trigonal Planar | Linear |

| Bond Angle | ~120° | ~180° |

| Conformational Freedom | Rotation around single bonds; E/Z isomerism | Highly rigid and linear |

| Electrophilicity | Highly electrophilic β-carbon | Highly electrophilic β-carbon |

| Key Reactivity | Michael Addition, Cyclizations | Michael Addition, Cycloadditions (Click Chemistry) |

Chapter 2: Synthetic Pathways: Strategic Divergence

The choice of synthetic route is not merely a matter of practicality; it dictates the feasibility of library generation and the types of structural diversity that can be readily accessed. The synthesis of chalcones and aryl propynones proceeds through fundamentally different and non-interchangeable chemical transformations.

The Claisen-Schmidt Condensation: The Workhorse for Chalcones

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed crossed aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde (e.g., benzaldehyde) that lacks α-hydrogens.[8][9][10][11] The base-catalyzed pathway is most common due to its operational simplicity and generally high yields.[12][13]

Caption: Workflow for Chalcone synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Dissolution: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per mmol of ketone).

-

Cooling & Catalyst Addition: Cool the mixture in an ice bath with magnetic stirring. Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% NaOH) dropwise. The causality for cooling is to control the initial exothermic reaction and to minimize side reactions, such as the Michael addition of the acetophenone enolate onto the newly formed chalcone product.[14]

-

Reaction: Allow the mixture to stir vigorously. The reaction is often rapid, with the product precipitating out of solution within 30 minutes to a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of cold water and acidify with dilute HCl until the solution is neutral (pH ~7).[12] This step quenches the reaction and ensures the complete precipitation of the neutral organic product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.

The Sonogashira Coupling: A Gateway to Ynones

Aryl propynones are not accessible via aldol-type chemistry. Their synthesis relies on modern cross-coupling methodologies, most prominently the Sonogashira coupling.[15] This reaction creates the crucial carbon-carbon bond between an acyl group and a terminal alkyne, catalyzed by a combination of palladium and copper complexes.[16][17]

Caption: Workflow for Ynone synthesis via Acyl Sonogashira Coupling.

Experimental Protocol: Synthesis of this compound

-

Inert Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (1-3 mol%), and a solvent such as THF or toluene. The requirement for an inert atmosphere is absolute, as the Pd(0) active species in the catalytic cycle is sensitive to oxygen.

-

Reactant Addition: Add 4-methylbenzoyl chloride (1.0 eq), an amine base such as triethylamine (2.0 eq), and trimethylsilylacetylene (1.1 eq). The amine base is crucial as it neutralizes the HCl generated during the reaction, preventing catalyst deactivation.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

-

TMS Deprotection: Once the coupling is complete, the reaction is cooled. The trimethylsilyl (TMS) protecting group is removed by adding a desilylating agent like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol. This step is a self-validating system; if the initial coupling failed, no product will be observed after this step.

-

Purification: After an aqueous work-up to remove salts, the crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Chapter 3: Chemical Reactivity and Derivatization Potential

The enone versus ynone linker is the epicenter of the scaffolds' divergent chemical reactivity, offering distinct handles for post-synthesis modification and interaction with biological nucleophiles.

Chalcones: The Archetypal Michael Acceptor

The defining reactivity of the chalcone scaffold is its role as a potent Michael acceptor.[18] The electron-withdrawing carbonyl group polarizes the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by soft nucleophiles. This 1,4-conjugate addition is particularly relevant in a biological context, as the thiol side chain of cysteine residues in proteins can covalently modify the chalcone.[19] This mechanism is believed to underpin much of the broad bioactivity of chalcones.[18]

Caption: Michael Addition reaction on the Chalcone scaffold.

Propynones: A Trifunctional Handle for Bioorthogonal and Cycloaddition Chemistry

The aryl propynone scaffold is also a Michael acceptor. However, its true synthetic power lies in the reactivity of the alkyne itself. The terminal alkyne is a premier functional group for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[20][21][22] This reaction is exceptionally robust, high-yielding, and tolerant of a vast range of functional groups, allowing for the facile conjugation of the ynone core to another molecule bearing an azide group.[22][23] This forms a highly stable 1,2,3-triazole linker, a common and valuable heterocyclic motif in modern pharmaceuticals.[1][24]

Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).

Comparative Reactivity

| Reaction Type | Chalcone (Enone) | This compound (Ynone) | Strategic Value |

| Michael Addition | Yes, primary reactivity | Yes | Covalent inhibition, interaction with biological thiols[19][25] |

| [3+2] Cycloaddition | No | Yes (with azides, nitrones, etc.) | Bioorthogonal ligation, synthesis of triazole hybrids[20][26] |

| Epoxidation | Yes (at the double bond) | No | Access to chalcone epoxides, a distinct class of bioactive molecules[13] |

| Reduction | Can reduce C=C and/or C=O | Can reduce C≡C and/or C=O | Creation of dihydrochalcones or saturated analogues |

| Diels-Alder Reaction | Can act as a dienophile | Can act as a dienophile | Synthesis of complex cyclic structures |

Chapter 4: Pharmacological Profiles and Drug Development Insights

The differences in structure, synthesis, and reactivity culminate in distinct pharmacological profiles and strategic uses in drug discovery.

Chalcone Derivatives: A "Privileged Scaffold" with Broad-Spectrum Activity

The chalcone scaffold is associated with an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3][5][27][28][29][30][31][32][33][34][35][36][37][38] This pharmacological promiscuity stems from the enone's ability to interact with numerous biological targets, often non-specifically, through mechanisms like Michael addition to cysteine residues, leading to enzyme inhibition or disruption of protein-protein interactions.[1][18] The ease of synthesis via the Claisen-Schmidt reaction allows for the rapid generation of large libraries by varying the A and B rings, making it an ideal scaffold for initial hit discovery and structure-activity relationship (SAR) studies.

Table: Representative Biological Activities of Chalcone Derivatives

| Derivative Class | Target/Activity | Example IC₅₀ Values | References |

| Hydroxylated Chalcones | Anti-inflammatory (COX/LOX Inhibition) | 0.7 - 15 µM | [27][28][33] |

| Amino Chalcones | Anticancer (Tubulin Polymerization Inhibition) | 1.65 - 34.28 µM | [1][24] |

| Heterocyclic Chalcones | Antibacterial (Efflux Pump Inhibition) | MICs: 62.5 - 250 µg/mL | [5][34][35] |

| Methoxy Chalcones | Anticancer (Apoptosis Induction) | 11.5 - 15 µM on MCF-7 cells | [1] |

Aryl Propynones: Covalent Warheads and Precursors for Heterocyclic Bioisosteres

The aryl propynone scaffold is utilized with more specific strategic intent. Its highly electrophilic nature makes it an excellent candidate for a targeted covalent inhibitor (TCI). By designing the aryl portion to bind specifically to a target's active site, the ynone can be positioned to react irreversibly with a nearby nucleophilic residue (e.g., cysteine, serine), leading to potent and durable inhibition.

Furthermore, its utility in click chemistry makes it a superior building block for fragment-based drug discovery (FBDD) and the synthesis of complex hybrid molecules. A fragment containing the aryl propynone can be identified, and then "clicked" to a library of azide-containing fragments to rapidly explore the surrounding chemical space. The resulting triazole ring is often considered a favorable bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility.

Strategic Considerations for Drug Design

-

Choose a Chalcone Scaffold for:

-

High-throughput screening (HTS): When seeking initial hits against a target or phenotype, as large, diverse libraries are easily synthesized.

-

Broad-spectrum activity: In therapeutic areas like infectious diseases or cancer where hitting multiple targets can be beneficial.[1][5]

-

Targeting known cysteine-containing proteins: When the mechanism is hypothesized to involve covalent modification.

-

-

Choose an Aryl Propynone Scaffold for:

-

Targeted Covalent Inhibitor (TCI) design: When high potency and prolonged duration of action are desired, and a suitable nucleophile exists in the target active site.

-

Fragment-Based Drug Discovery (FBDD): As a versatile fragment that can be elaborated post-screening using robust click chemistry.

-

PROTACs and Chemical Probes: Where the alkyne serves as a reliable handle for linking to other molecular entities (e.g., E3 ligase recruiters, fluorescent tags).

-

Conclusion

The distinction between this compound and chalcone derivatives is a powerful illustration of how subtle changes in a chemical scaffold's core structure can lead to a dramatic divergence in its utility. Chalcones are the versatile workhorses of hit-finding, offering broad biological activity and synthetic tractability for extensive SAR exploration. Aryl propynones, in contrast, are the precision tools of modern drug design, enabling the development of targeted covalent inhibitors and providing a bioorthogonal handle for modular drug assembly. A comprehensive understanding of their respective chemistries, synthetic routes, and reactivity profiles, as outlined in this guide, empowers researchers and drug development professionals to make informed, strategic decisions, ultimately accelerating the journey from scaffold selection to clinical candidate.

References

-

Popova, E. et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]

-

Saleh, M. M., & El-Gazzar, A. B. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Lorenz, P. et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bitencourt, T. A. S. et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Saleh, M. M., & El-Gazzar, A. B. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Alencar, N. M. N. et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]

-

Ouyang, Y. et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Available at: [Link]

-

Khan, S. A. et al. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Current Drug Targets. Available at: [Link]

-

Ouyang, Y. et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

-

Li, J. et al. (2021). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry. Available at: [Link]

-

Popova, E. et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]

-

Gedawy, E. M. et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

-

Saleh, M. M., & El-Gazzar, A. B. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

-

Zhang, L. et al. (2022). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules. Available at: [Link]

-

Ko, H. H. et al. (2003). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Raj, J. P. et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of ChemTech Research. Available at: [Link]

-

George, S. et al. (2022). Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations. Molecules. Available at: [Link]

-

Tran, T. H. et al. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Molecules. Available at: [Link]

-

Barot, K. P. et al. (2014). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. Available at: [Link]

-

Liu, C. et al. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Kouipou Toghueo, R. M. et al. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Chemistry College. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

-

Thomas, S. et al. (2016). In vitro anti-inflammatory activity of chalcone derivatives 6 (a-e) and... ResearchGate. Available at: [Link]

-

Mahale, R. B. et al. (2012). Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. Available at: [Link]

-

Khoobi, M. et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

Vafaei, A. et al. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology. Available at: [Link]

-

LibreTexts Chemistry. (2021). 11.3: Cycloaddition Reactions of Alkynes. LibreTexts. Available at: [Link]

-

Olatunji, T. L. et al. (2023). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Molecules. Available at: [Link]

-

Czekelius, C. et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at: [Link]

-

Zhuang, C. et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Wang, X. et al. (2015). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances. Available at: [Link]

-

D'Souza, S. et al. (2016). One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Symposium Series. Available at: [Link]

-

ResearchGate. (n.d.). Structure and numbering of chalcone scaffold. ResearchGate. Available at: [Link]

-

Gedawy, E. M. et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

-

Szőllősi, R. et al. (2021). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. International Journal of Molecular Sciences. Available at: [Link]

-

LibreTexts Chemistry. (2024). Sonogashira Coupling. LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Michael's addition reaction of chalcone. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jchemrev.com [jchemrev.com]

- 19. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lumiprobe.com [lumiprobe.com]

- 21. interchim.fr [interchim.fr]

- 22. Click Chemistry [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. semanticscholar.org [semanticscholar.org]

- 30. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 35. gsconlinepress.com [gsconlinepress.com]

- 36. researchgate.net [researchgate.net]

- 37. derpharmachemica.com [derpharmachemica.com]

- 38. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Fidelity Synthesis of 1-(4-Methylphenyl)prop-2-yn-1-one via Acyl-Sonogashira Coupling

[1]

Executive Summary

This application note details the robust synthesis of 1-(4-methylphenyl)prop-2-yn-1-one (Target Molecule). While direct Sonogashira coupling often targets internal alkynes, the synthesis of terminal alkynyl ketones (ynones) presents unique stability challenges, including polymerization and Michael susceptibility.

To ensure high purity and reproducibility ("Trustworthiness"), this protocol utilizes a Decarbonylative-Free Acyl-Sonogashira strategy.[1] We employ 4-methylbenzoyl chloride and trimethylsilylacetylene (TMSA) to generate a stable silylated intermediate, followed by a controlled mild deprotection. This method circumvents the handling of toxic carbon monoxide gas (required for carbonylative routes) and minimizes homocoupling side products.

Target Molecule Profile

| Property | Detail |

| IUPAC Name | This compound |

| Structure | |

| CAS No. | 20442-65-3 |

| Molecular Weight | 144.17 g/mol |

| Key Application | Precursor for pyrazoles, isoxazoles, and Michael acceptors in drug discovery.[1][2] |

Mechanistic Insight & Reaction Design[3]

The reaction proceeds via the Sonogashira-Hagihara Acyl Coupling .[1] Unlike the standard coupling of aryl halides, this variant uses an acid chloride electrophile.

Critical Mechanistic Pathways[1]

-

Oxidative Addition: Pd(0) inserts into the C(acyl)–Cl bond. This is generally faster than aryl halide insertion, allowing for milder conditions.

-

Transmetallation: The copper-acetylide species transfers the alkyne to the palladium center.[1]

-

Reductive Elimination: Formation of the C(sp2)–C(sp) bond yields the ynone.

Why TMS-Acetylene? Direct coupling with acetylene gas is hazardous and difficult to control (leading to double addition).[1] TMS-acetylene acts as a "monovalent" acetylene equivalent, ensuring 1:1 stoichiometry and protecting the terminal alkyne from side reactions until the desired moment of release.

Diagram: Catalytic Cycle (Acyl-Sonogashira)[1]

Figure 1: The catalytic cycle for the coupling of acid chlorides with terminal alkynes. Note the critical role of the Copper cycle in activating the nucleophile.

Experimental Protocol

Phase 1: Synthesis of 1-(4-methylphenyl)-3-(trimethylsilyl)prop-2-yn-1-one[1]

Reagents:

-

4-Methylbenzoyl chloride (1.0 equiv, 10 mmol)

-

Trimethylsilylacetylene (TMSA) (1.1 equiv, 11 mmol)

- (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (

) (1.1 equiv) -

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.[1]

-

Catalyst Loading: Charge the flask with

(140 mg) and CuI (76 mg). -

Solvent Addition: Add anhydrous THF (50 mL) via syringe. The solution should be yellow/tan.[1]

-

Reagent Addition:

-

Reaction: Stir the mixture at Room Temperature (25°C) for 4–6 hours.

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

-

Yield Expectation: 85–92% as a light yellow oil or low-melting solid.[1]

-

Phase 2: Desilylation to Target Molecule[1]

Reagents:

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified TMS-intermediate (2.16 g, ~10 mmol) in MeOH (30 mL).

-

Deprotection: Add solid

(690 mg) in one portion at 0°C.-

Note: Mild basic conditions are preferred over fluoride (TBAF) to prevent Michael addition of the solvent or polymerization.

-

-

Reaction: Stir at 0°C to Room Temperature for 30–60 minutes.

-

Monitoring: TLC will show a slight shift in Rf (product is more polar than TMS precursor).

-

-

Quench: Pour the mixture into ice-cold water (50 mL) and dilute with

(50 mL). -

Extraction: Wash the organic layer with Brine (2x), dry over

, and concentrate. -

Final Purification: If necessary, pass through a short silica plug (Hexanes/EtOAc 9:1).

Analytical Validation (Self-Validating System)[1]

To confirm the identity of This compound , compare experimental data against these standard values.

| Technique | Diagnostic Signal | Structural Inference |

| 1H NMR (400 MHz, | Methyl group on aryl ring.[1] | |

| Terminal Alkyne Proton (Critical confirmation of deprotection). | ||

| AA'BB' pattern characteristic of para-substitution. | ||

| 13C NMR (100 MHz, | Carbonyl (C=O) ketone carbon. | |

| Alkyne carbons (sp). | ||

| IR Spectroscopy | ~2095 | C |

| ~3250 | ||

| ~1640 | C=O stretch (Conjugated ketone).[1] |

Troubleshooting & Optimization

Common Failure Modes

-

Glaser Coupling (Homocoupling):

-

Acid Chloride Hydrolysis:

-

Black Precipitation Early:

Workflow Diagram

Figure 2: Operational workflow for the two-stage synthesis.

References

-

Tohda, Y., Sonogashira, K., & Hagihara, N. (1977).[11] A convenient synthesis of acetylenic ketones from acid chlorides and terminal acetylenes.[1] Synthesis, 1977(11), 777-778.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[7] Chemical Reviews, 107(3), 874-922.

-

PubChem. (n.d.).[1] this compound.[1][12] National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[5]

-

Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed coupling of acid chlorides with terminal alkynes in the presence of zinc chloride.[1] Journal of Organic Chemistry, 71(1), 379-381.

Sources

- 1. 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one | C16H12O | CID 605962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propanone, 2-methyl-1-(4-methylphenyl)- | C11H14O | CID 576829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 1-(4-Methylphenyl)prop-2-en-1-one | C10H10O | CID 12524814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Oxidation of 1-(4-Methylphenyl)prop-2-yn-1-ol with MnO2 or Dess-Martin periodinane

The following Application Note and Protocol is designed for research scientists and process chemists. It provides a rigorous, evidence-based guide to oxidizing 1-(4-Methylphenyl)prop-2-yn-1-ol, contrasting the classical heterogeneous Manganese Dioxide (MnO

Executive Summary & Scientific Rationale

The oxidation of propargylic alcohols to alkynones is a pivotal transformation in organic synthesis, generating potent Michael acceptors used in the construction of heterocycles (e.g., pyrazoles, isoxazoles) and pharmaceutical intermediates.[1]

This guide details the oxidation of 1-(4-Methylphenyl)prop-2-yn-1-ol using two distinct oxidative manifolds:

-

Manganese Dioxide (MnO

): A chemoselective, heterogeneous surface-mediated oxidation.[1] Ideal for isolating conjugated systems without over-oxidation, though limited by mass transfer and reagent quality.[1] -

Dess-Martin Periodinane (DMP): A mild, homogeneous hypervalent iodine oxidation.[1][2] Preferred for rapid kinetics and high functional group tolerance, though necessitating strict safety protocols regarding shock sensitivity.[1]

Chemical Transformation

The reaction converts the secondary alcohol to a conjugated propargylic ketone.

Mechanistic Pathways & Visualization

Understanding the mechanism is critical for troubleshooting stalling reactions or byproduct formation.

Manganese Dioxide (MnO ) Mechanism

MnO

Figure 1: Surface-mediated radical mechanism of MnO

Dess-Martin Periodinane (DMP) Mechanism

DMP operates via a ligand exchange mechanism followed by reductive elimination .[1] It avoids the radical pathway, preventing isomerization of sensitive alkynes.

Figure 2: Homogeneous ligand-exchange mechanism of DMP.[1] The byproduct is acetic acid and an iodinane species.

Protocol A: Activated MnO Oxidation[4]

Best For: Large-scale batches where cost is a driver, or when acid-sensitive groups are absent.[1]

Critical Factor: The "activity" of MnO

Materials

-

Reagent: Activated MnO

(Sigma-Aldrich or freshly precipitated). -

Solvent: Dichloromethane (DCM) or Chloroform (CHCl

).[1][2] Note: Anhydrous solvents prevent catalyst deactivation. -

Stoichiometry: 10–20 equivalents relative to substrate.[1]

Step-by-Step Procedure

-

Activation (Optional but Recommended):

-

Setup:

-

Dissolve 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv) in DCM (0.1 M concentration).

-

Add Activated MnO

(15.0 equiv) in a single portion.[1]

-

-

Reaction:

-

Stir vigorously at room temperature (25°C). Vigorous stirring is essential for heterogeneous reactions.

-

Monitor: Check TLC every 2 hours. Propargylic alcohols typically convert within 4–12 hours.[1]

-

Troubleshooting: If the reaction stalls (common at ~80% conversion), do not just add more MnO

.[1] Filter the mixture through Celite to remove the "poisoned" surface, concentrate, and re-subject to fresh MnO

-

-

Workup:

-

Filter the black suspension through a pad of Celite or silica gel.

-

Wash the filter cake thoroughly with DCM (the product can adsorb to the manganese salts).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

Protocol B: Dess-Martin Periodinane (DMP) Oxidation[1][7][8]

Best For: Rapid synthesis, small-to-medium scale, and substrates sensitive to radical conditions.[1] Safety Warning: DMP is shock-sensitive and can decompose explosively at elevated temperatures (>200°C).[1] Never heat neat DMP.

Materials

Step-by-Step Procedure

-

Setup:

-

Dissolve 1-(4-Methylphenyl)prop-2-yn-1-ol (1.0 equiv) in DCM (0.1 M).

-

Optional Acceleration: Add 1.1 equivalents of water (or use water-saturated DCM).[1] Water accelerates the breakdown of the intermediate acetyl-iodinane species.

-

-

Addition:

-

Cool the solution to 0°C (ice bath).

-

Add DMP (1.2 equiv) in small portions to control the exotherm.

-

-

Reaction:

-

Quench (Critical Step):

-

Dilute with diethyl ether or DCM.[1]

-

Add a 1:1 mixture of saturated aqueous NaHCO

and 10% aqueous Na -

Mechanism of Quench: Thiosulfate reduces the byproduct (iodinane) to soluble iodo-benzoic acid derivatives; Bicarbonate neutralizes the acetic acid produced.[1]

-

Stir the biphasic mixture vigorously until the organic layer is clear (usually 15–30 mins).

-

-

Workup:

Comparative Analysis & Decision Matrix

Use the following table to select the appropriate protocol for your specific constraints.

| Feature | Method A: MnO | Method B: DMP |

| Reaction Time | Slow (4–24 hours) | Fast (0.5–2 hours) |

| Atom Economy | Very Poor (10–20 equiv needed) | Good (1.2 equiv needed) |

| Purification | Filtration only (High Purity) | Aqueous workup required |

| Scalability | High (Safe, cheap reagents) | Low/Medium (Explosion hazard >100g) |

| Cost | Low | High |

| Sensitivity | Surface sensitive (water deactivates) | Moisture tolerant (water accelerates) |

Decision Logic

-

Choose MnO

if: You are working on >10g scale, require a metal-free product (after filtration), or want to avoid iodine waste.[1] -

Choose DMP if: You have <1g of valuable material, the substrate is time-sensitive, or MnO

has failed to drive the reaction to completion.[1]

References

-

Manganese Dioxide Oxidation Mechanism & Kinetics

-

Dess-Martin Periodinane Safety & Protocol

-

General Oxidation of Propargylic Alcohols

-

Water Acceleration in DMP Oxidation

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 4. researchgate.net [researchgate.net]

- 5. nanotrun.com [nanotrun.com]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Manganese(IV) oxide [organic-chemistry.org]

Application Note: A Detailed Protocol for the Synthesis of 1-(p-tolyl)prop-2-yn-1-one

Abstract

Ynones, or α,β-alkynyl ketones, are highly versatile synthetic intermediates in organic chemistry, serving as precursors for a wide array of complex molecules and heterocyclic systems, including pyrazoles, furans, and flavones.[1] This application note provides a detailed, two-step protocol for the synthesis of 1-(p-tolyl)prop-2-yn-1-one, a representative ynone, starting from commercially available p-toluoyl chloride. The methodology is centered around the robust and efficient Acyl Sonogashira cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[2] This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and critical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Overview

The synthesis of ynones from acyl chlorides and terminal alkynes is most effectively achieved via the Acyl Sonogashira reaction.[3] This powerful transformation, an extension of the Nobel Prize-winning Sonogashira coupling, utilizes a dual-catalyst system composed of palladium and copper(I) salts.[4][5] The reaction's broad functional group tolerance and mild conditions have cemented its status as a preferred method for constructing C(sp²)-C(sp) bonds.

To synthesize the terminal ynone, 1-(p-tolyl)prop-2-yn-1-one, a two-step sequence is employed to circumvent the challenges of handling acetylene gas directly:

-

Step 1: Acyl Sonogashira Coupling: p-Toluoyl chloride is coupled with a stable acetylene surrogate, trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne's acidic proton.

-

Step 2: Silyl Deprotection: The resulting TMS-protected ynone is readily deprotected under mild basic conditions to yield the final target molecule.

The Catalytic Cycle: A Symphony of Two Metals

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper (see diagram below).[2][6]

-

Palladium Cycle: The cycle initiates with the active Pd(0) species, which undergoes oxidative addition with p-toluoyl chloride to form a Pd(II) acyl complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final ynone product and regenerate the catalytically active Pd(0) species, thus closing the loop.[4]

Safety and Handling

Proper safety precautions are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood.

-

p-Toluoyl Chloride: Corrosive and a lachrymator. It reacts violently with water and moisture.[7][8] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]

-

Triethylamine (TEA): Flammable, corrosive, and toxic upon inhalation. Ensure adequate ventilation.

-

Solvents (THF, Diethyl Ether): Highly flammable. Ensure no ignition sources are present in the laboratory.[7]

-

Inert Atmosphere: The palladium catalyst is sensitive to air, especially at elevated temperatures. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities as needed, maintaining the specified reagent ratios.

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier | Amount (Equivalents) |

| p-Toluoyl Chloride | ≥98% | Sigma-Aldrich | 1.55 g, 10 mmol (1.0) |

| Trimethylsilylacetylene | ≥98% | Sigma-Aldrich | 1.18 g, 12 mmol (1.2) |

| PdCl₂(PPh₃)₂ | Catalyst | Strem Chemicals | 140 mg, 0.2 mmol (0.02) |

| Copper(I) Iodide (CuI) | ≥98% | Acros Organics | 38 mg, 0.2 mmol (0.02) |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Fisher Scientific | 4.2 mL, 30 mmol (3.0) |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | 50 mL |

| Potassium Carbonate | ≥99% | J.T. Baker | ~1.4 g, 10 mmol (1.0) |

| Methanol | ACS Grade | VWR | 50 mL |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction |

| Saturated NH₄Cl | Aqueous | Lab Prepared | For work-up |

| Brine | Saturated NaCl(aq) | Lab Prepared | For work-up |

| Anhydrous MgSO₄ | Reagent Grade | Lab Prepared | For drying |

| Silica Gel | 230-400 mesh | Sorbent Tech. | For chromatography |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen/Argon gas inlet and bubbler

-

Septa and syringes

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Standard glassware for work-up and chromatography

3.2. Step-by-Step Procedure

Sources

- 1. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. p-Toluoyl chloride - Safety Data Sheet [chemicalbook.com]

Synthesis of pyrazoles from 1-(4-Methylphenyl)prop-2-yn-1-one and hydrazines

Application Note: High-Efficiency Synthesis of Regioisomerically Pure Pyrazoles from 1-(4-Methylphenyl)prop-2-yn-1-one

Executive Summary

The pyrazole pharmacophore is a cornerstone in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. This guide details the synthesis of pyrazoles utilizing This compound as a versatile electrophilic scaffold. Unlike saturated chalcones, this acetylenic ketone offers a rigid linear geometry and dual electrophilic sites (carbonyl carbon and

This document provides a validated workflow for:

-

General Synthesis: Accessing the parent 3-(4-methylphenyl)-1H-pyrazole using hydrazine hydrate.

-

Regioselective Synthesis: Controlling the 1,3- vs. 1,5-isomer ratio when using substituted hydrazines (e.g., phenylhydrazine) via pH-modulated pathways.

-

Green Optimization: A solvent-minimized microwave protocol for high-throughput library generation.

Mechanistic Insight & Regiochemistry

The reaction between an

-

Path A (1,2-Addition): Nucleophilic attack at the carbonyl carbon yields a hydrazone intermediate. Subsequent 5-endo-dig cyclization favors the 1,3-disubstituted pyrazole . This is generally favored under acidic conditions .

-

Path B (1,4-Addition / Michael): Attack at the

-carbon of the alkyne yields an enehydrazine intermediate. Cyclization favors the 1,5-disubstituted pyrazole . This is often favored under basic or neutral conditions .

Figure 1: Bifurcation of the reaction mechanism based on initial nucleophilic attack. Acidic conditions promote carbonyl attack (Path A), while basic conditions promote conjugate addition (Path B).

Experimental Protocols

Protocol A: Synthesis of 3-(4-Methylphenyl)-1H-pyrazole (Unsubstituted)

Targeting the tautomeric parent scaffold.

Reagents:

-

This compound (1.0 equiv, 5 mmol, 720 mg)

-

Hydrazine monohydrate (64-65% in water) (2.0 equiv, 10 mmol)

-

Ethanol (Absolute, 15 mL)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the alkynone in ethanol. Ensure complete solubilization; mild warming (30°C) may be required.

-

Addition: Add hydrazine monohydrate dropwise over 5 minutes at room temperature. Note: The reaction is exothermic.

-

Reflux: Equip with a condenser and reflux the mixture at 78°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The alkynone spot (

) should disappear, replaced by a lower -

Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: A white precipitate will form. Filter under vacuum, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–92%

Characterization:

Protocol B: Regioselective Synthesis of N-Phenyl Pyrazoles

Targeting specific isomers using Phenylhydrazine.

| Parameter | Method B1: 1,3-Selective | Method B2: 1,5-Selective |

| Target Isomer | 1-Phenyl-3-(4-methylphenyl)pyrazole | 1-Phenyl-5-(4-methylphenyl)pyrazole |

| Mechanism | Hydrazone formation (1,2-attack) | Michael Addition (1,4-attack) |

| Solvent | Ethanol | DMSO or Ethanol |

| Catalyst | Acetic Acid (glacial, 5 drops) | NaOH (0.5 equiv) or Piperidine |

| Temp/Time | Reflux, 4 h | 60°C, 2 h |

Detailed Steps (Method B1 - Acid Mediated):

-

Dissolve this compound (1 mmol) in Ethanol (5 mL).

-

Add Phenylhydrazine (1.1 mmol).

-

Add Glacial Acetic Acid (catalytic, ~0.1 mL). Why: The acid protonates the carbonyl oxygen, making it the harder electrophile, favoring attack by the harder amine nitrogen.

-

Reflux for 4 hours.

-

Concentrate solvent, neutralize with saturated

, and extract with Ethyl Acetate. -

Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The 1,3-isomer typically elutes after the 1,5-isomer due to dipole moment differences, though this varies by column conditions.

Detailed Steps (Method B2 - Base Mediated):

-

Dissolve this compound (1 mmol) in Ethanol (5 mL).

-

Add Phenylhydrazine (1.1 mmol).

-

Add NaOH (0.5 mmol) dissolved in minimal water. Why: Base deprotonates the hydrazine, increasing its nucleophilicity for the softer Michael acceptor site.

-

Stir at 60°C for 2 hours.

-

Quench with water, filter the precipitate.

-

Recrystallization from ethanol usually yields the 1,5-isomer as the major product.

Process Optimization: Green Chemistry (Microwave)

For high-throughput library generation.

Rationale: Microwave irradiation accelerates the 5-endo-dig cyclization, often suppressing side reactions and eliminating the need for bulk solvents.

Protocol:

-

Mix: In a 10 mL microwave vial, combine this compound (1 mmol) and Hydrazine derivative (1.1 mmol).

-

Support: Add 200 mg of Silica Gel or Montmorillonite K-10 (acts as a solid support and Lewis acid catalyst).

-

Grind: Homogenize the mixture with a spatula (Solvent-free).

-

Irradiate: Heat at 120°C for 10 minutes (Power: 150W, Max Pressure: 200 psi).

-

Extraction: Add 5 mL EtOAc to the vial, vortex, and filter to remove the solid support.

-

Result: Evaporation yields crude product of high purity (>90%), often requiring no chromatography.

Quality Control & Characterization

Distinguishing regioisomers is critical. Use

Data Table: Distinguishing Isomers (Phenylhydrazine derivatives)

| Feature | 1,3-Isomer | 1,5-Isomer |

| Steric Environment | Phenyl ring (N1) and p-Tolyl (C3) are distant. | Phenyl ring (N1) and p-Tolyl (C5) are adjacent. |

| Singlet, typically | Singlet, typically | |

| NOE Signal | NOE observed between N-Phenyl ortho-H and C5-H . | NOE observed between N-Phenyl ortho-H and p-Tolyl ortho-H . |

| C13 NMR (CH3) | Standard shift ( | Often slightly shielded due to steric crowding. |

References

-

Regioselectivity in Pyrazole Synthesis

-

Mechanism of Alkynone Cyclization

-

Green Chemistry Protocols

- Article: Martins, M. A. P., et al. "Solvent-free synthesis of pyrazoles from 1,1,1-trifluoro-4-methoxy-3-alken-2-ones and hydrazines." Green Chemistry, 2002.

-

Source:[Link]

-

Microwave Assisted Synthesis

- Article: Lidström, P., et al. "Microwave assisted organic synthesis—a review." Tetrahedron, 2001.

-

Source:[Link]

Sources

Michael addition of amines to 1-(4-Methylphenyl)prop-2-yn-1-one